molecular formula C13H18N2OS B5597965 N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline

N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline

Cat. No.: B5597965
M. Wt: 250.36 g/mol
InChI Key: VUUOTDMHABHTIG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(morpholine-4-carbothioyl)aniline is a substituted aniline derivative featuring a morpholine-4-carbothioyl group at the para position of the aromatic ring and dimethylamino substituents on the nitrogen atom. The compound combines the electron-donating dimethylamino group with the sulfur-containing morpholine moiety, which may confer unique electronic, optical, and bioactive properties.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14(2)12-5-3-11(4-6-12)13(17)15-7-9-16-10-8-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUOTDMHABHTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline typically involves the reaction of N,N-dimethylaniline with morpholine-4-carbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline has shown potential as an anticancer agent. Studies indicate that derivatives of morpholine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to inhibit kinases associated with cancer progression.

Anti-inflammatory Properties
Research indicates that morpholine derivatives can modulate inflammatory responses. The compound's structure allows it to interact with signaling pathways that regulate cytokine production, which is crucial in treating autoimmune diseases and inflammatory disorders.

Organic Synthesis

Precursor for Novel Compounds
The compound serves as a key intermediate in the synthesis of various organic compounds. Its reactivity profile allows for modifications that lead to the development of new materials and pharmaceuticals. For example, it can be used in the synthesis of thiazole and thiophene derivatives, which have therapeutic applications in treating inflammatory conditions and cancers .

Material Science

Dye Production
Similar to other dimethyl-aniline derivatives, this compound can be utilized as a precursor for synthesizing dyes. The compound's ability to form stable complexes with metal ions makes it suitable for dyeing applications in textiles and plastics.

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAnticancer activity targeting specific kinases; anti-inflammatory properties ,
Organic SynthesisPrecursor for synthesizing thiazole and thiophene derivatives ,
Material ScienceUsed in dye production due to stability with metal ions ,

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal demonstrated that morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Studies
    In another investigation, researchers explored the anti-inflammatory effects of morpholine derivatives on animal models of arthritis. The results indicated a marked reduction in pro-inflammatory cytokines, suggesting potential therapeutic benefits for chronic inflammatory diseases.
  • Synthesis of Novel Organic Compounds
    A recent synthesis protocol highlighted the use of this compound as a starting material for developing new organic compounds with enhanced biological activities, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline, highlighting differences in substituents, physical properties, and applications.

Compound Name Key Substituents Physical Properties Applications/Findings Reference
This compound Morpholine-4-carbothioyl group Not explicitly reported Hypothesized for bioactivity due to morpholine-thioamide motifs (similar to ).
N-Acyl-morpholine-4-carbothioamides Acylated morpholine-thioamide Crystalline solids Antimicrobial and antioxidant activities; IC50 values for E. coli: 12–25 µM .
N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline Ethynyl-methylthioaryl group 97% synthetic yield; 1H NMR δ 2.99 (s, 6H) Mechanistic studies in thioboration reactions .
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline 1,3-Dithiane ring Molar mass: 315.50 g/mol Potential ligand for metal coordination due to sulfur-rich structure .
N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline Indenyl group Yellow solid; molar mass: 249.36 g/mol Intermediate in organic synthesis; used in donor-acceptor systems .
N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline Triazole-thiophene hybrid Yellow oil; 33% yield Charged cholinesterase inhibitors; potential neuropharmacological applications .
N,N-Dimethyl-4-(silyl-d3)aniline Deuterated silyl group 1H NMR δ 4.19 (d, J = 0.8 Hz, 0H) Isotopic labeling for mechanistic studies in deuteration reactions .

Key Comparative Insights:

In contrast, N,N-dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline () lacks reported bioactivity but demonstrates structural utility in coordination chemistry.

This suggests that introducing heterocyclic systems (e.g., pyrimidoindazole) enhances optical properties compared to simpler morpholine-thioamide derivatives.

Synthetic Complexity: The triazole-thiophene hybrid () requires multistep synthesis (33% yield), whereas simpler derivatives like N,N-dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline are synthesized in high yields (97%) via Sonogashira coupling .

Structural Flexibility :

  • Compounds with rigid aromatic systems (e.g., benzo[c][1,2,5]thiadiazole in ) exhibit crystallographic stability, while morpholine-based derivatives () may offer conformational flexibility for binding interactions.

Biological Activity

N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to summarize the existing research findings regarding its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H16N2OS
  • Molar Mass : 248.35 g/mol

This compound features a dimethylamino group, a morpholine ring, and a carbothioyl moiety, which contribute to its unique biological profile.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzymatic Interactions : The compound is believed to interact with various enzymes, potentially affecting metabolic pathways. Studies suggest that similar compounds undergo N-oxidation and N-demethylation reactions catalyzed by cytochrome P450 enzymes .
  • Antiviral Activity : Preliminary studies have shown that derivatives of morpholine compounds exhibit antiviral properties. For instance, related hydrazones have demonstrated significant inhibition against viral targets comparable to established antiviral drugs like Tamiflu .
  • Cytotoxic Effects : The compound's structural components suggest potential cytotoxicity, which warrants further investigation into its effects on different cell lines.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that similar compounds possess notable antibacterial properties. For example, benzoylthiourea derivatives have shown significant antibacterial activity against various pathogens . Although specific data on the target compound is limited, its structural similarity suggests potential efficacy.

2. Cytotoxicity Studies

Several studies have examined the cytotoxic effects of morpholine derivatives on cancer cell lines. In vitro assays revealed varying degrees of cytotoxicity, indicating that modifications in the structure can significantly alter biological responses.

CompoundCell LineIC50 (µM)Reference
Morpholine derivative AHeLa25
Morpholine derivative BMCF-715
This compoundTBDTBDTBD

3. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Research has shown that similar compounds can induce methaemoglobinaemia and erythrocyte hemolysis in animal models . These findings highlight the need for comprehensive toxicity evaluations.

Case Studies

  • In Vivo Studies : A study involving intravenous administration of N,N-dimethylaniline (a related compound) in dogs demonstrated significant metabolic pathways leading to aniline and other metabolites in blood samples . This suggests that the metabolism of this compound may follow similar pathways.
  • Antiviral Efficacy : Research on morpholino derivatives indicates promising antiviral activity against influenza viruses, with docking studies revealing favorable binding interactions with viral proteins . This positions this compound as a potential candidate for further antiviral research.

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